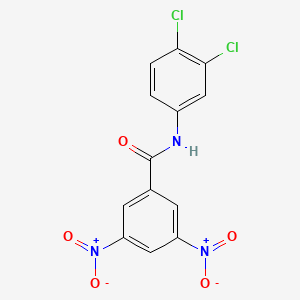

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide

Description

N-(3,4-Dichlorophenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to a 3,5-dinitro-substituted benzamide core. This compound is synthesized via multi-step reactions involving acyl chlorides and aromatic amines. For instance, similar analogs are prepared by refluxing 3,5-dinitrobenzoyl chloride with substituted anilines in tetrahydrofuran . The compound’s trans amide conformation (H–N–C=O) is critical for its molecular interactions, as observed in crystallographic studies of related benzamides .

Properties

Molecular Formula |

C13H7Cl2N3O5 |

|---|---|

Molecular Weight |

356.11 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H7Cl2N3O5/c14-11-2-1-8(5-12(11)15)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |

InChI Key |

SSLAYQNJZYIAKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide involves a nucleophilic acyl substitution reaction between 3,5-dinitrobenzoyl chloride and 3,4-dichloroaniline . This method is a classical amidation route where the amine nucleophile attacks the acyl chloride to form the amide bond.

-

- 3,5-Dinitrobenzoyl chloride (acyl chloride derivative of 3,5-dinitrobenzoic acid)

- 3,4-Dichloroaniline (aromatic amine with dichloro substitution)

-

- Solvent: Polar aprotic solvents such as dichloromethane (CH2Cl2), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred to solubilize both reactants and facilitate nucleophilic substitution.

- Base: Organic bases like triethylamine or pyridine are used to scavenge the hydrochloric acid generated during the reaction, preventing side reactions and promoting completion.

- Temperature: Controlled cooling (0–10°C) during addition to avoid side reactions, followed by stirring at room temperature or mild heating (up to reflux) to drive the reaction to completion.

- Atmosphere: Anhydrous and inert atmosphere (nitrogen or argon) to prevent hydrolysis of acyl chloride.

-

- Dissolve 3,4-dichloroaniline in dry solvent with triethylamine.

- Slowly add 3,5-dinitrobenzoyl chloride solution dropwise at low temperature.

- Stir the reaction mixture for several hours at room temperature or slightly elevated temperature.

- Quench and extract the product.

- Purify by recrystallization or chromatography.

Industrial Scale Considerations

- Continuous Flow Reactors: For industrial production, continuous flow techniques enhance heat and mass transfer, improving yield and safety when handling reactive acyl chlorides.

- Automated Systems: Automated reagent dosing and temperature control ensure reproducibility.

- Purification: Recrystallization from ethanol/water or ethyl acetate/petroleum ether mixtures is typical. Chromatographic methods (e.g., silica gel column chromatography) may be employed for higher purity.

- Yields: Laboratory yields typically range from 60% to 75%, with industrial processes optimized to improve this further.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, or THF | Polar aprotic solvents preferred |

| Base | Triethylamine, Pyridine | Neutralizes HCl, prevents side reactions |

| Temperature | 0–10°C during addition; room temp to reflux | Controls reaction rate and selectivity |

| Reaction Time | 2–6 hours | Depends on scale and temperature |

| Atmosphere | Nitrogen or argon | Prevents moisture-induced hydrolysis |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | 60–75% (lab scale) | Optimized by solvent choice and base amount |

Analytical Characterization and Research Outcomes

- Structural Confirmation:

- 1H Nuclear Magnetic Resonance (NMR): Aromatic proton signals typically appear in the δ 7.0–9.0 ppm range, with downfield shifts due to electron-withdrawing nitro groups.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic amide carbonyl (C=O) stretch near 1650 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide.

- Thermal Stability:

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) show decomposition temperatures above 200°C, indicating good thermal stability of the nitro-substituted amide.

- Purity Assessment:

- High-Performance Liquid Chromatography (HPLC) confirms purity >95% after recrystallization.

- Yield Optimization:

- Use of stoichiometric base and controlled addition rates improves yield and minimizes side products.

- Side Reactions:

- Hydrolysis of acyl chloride if moisture is present.

- Overheating can cause decomposition or side nitration.

Comparative Preparation Notes from Related Compounds

- Preparation of N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide closely parallels that of similar benzamide derivatives such as N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide and 4-chloro-3,5-dinitrobenzamide , where acyl chlorides react with substituted anilines under similar conditions.

- Industrial nitration methods for related compounds often start from chlorobenzamide derivatives, followed by controlled nitration with nitric and sulfuric acids to introduce nitro groups at desired positions.

- Reduction or substitution reactions on nitro groups require careful choice of catalysts or reagents, such as palladium on carbon for reductions or sodium methoxide for nucleophilic substitutions.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of Acyl Chloride | Conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride | Thionyl chloride or oxalyl chloride, reflux, inert atmosphere |

| 2. Amidation Reaction | Reaction of 3,5-dinitrobenzoyl chloride with 3,4-dichloroaniline | Solvent: CH2Cl2 or DMF; Base: triethylamine; Temp: 0–25°C |

| 3. Work-up | Quenching, extraction, solvent removal | Use aqueous washes, drying agents |

| 4. Purification | Recrystallization or chromatography | Solvent systems: ethanol/water, petroleum ether/ethyl acetate |

| 5. Characterization | NMR, FT-IR, MS, HPLC | Confirm structure, purity, and yield |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Crystallographic Features

The solid-state geometry of benzamides is influenced by substituents on the aromatic rings. Key analogs include:

- N-(3,5-Dichlorophenyl)benzamide : Exhibits a trans amide conformation and planar aromatic rings, with dihedral angles between benzene planes ranging from 7.78° to 18.94° depending on nitro group positions .

- N-(2-Chloro-5-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide : Features a trifluoromethyl group at the 5-position, enhancing lipophilicity. Its crystal structure shows weak N–H⋯O hydrogen bonds stabilizing the lattice .

Table 1: Structural Comparison of Selected Benzamides

| Compound Name | Substituents on Benzamide Core | Dihedral Angle (°) | Key Features |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)-3,5-dinitro- | 3,5-dinitro | 7.78–18.94 | Trans amide, strong H-bonding |

| N-(3,5-Dichlorophenyl)benzamide | None | 0–5 | Planar rings, no nitro groups |

| 3,5-Dinitro-N-(4-nitrophenyl)benzamide | 3,5-dinitro + 4-nitro | 6.82–18.94 | Additional nitro group |

Antitubercular Activity

N-(5-Chloropentyl)-3,5-dinitrobenzamide analogs exhibit potent antitubercular activity. For example, compounds synthesized via Staudinger reactions show MIC values ranging from 0.12 to 2.0 µg/mL against Mycobacterium tuberculosis H37Rv .

Antitumor Activity

(E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide, a related amide, demonstrates IC₅₀ values of 8–12 µM against gastric cancer cells (AGS and BGC-823) .

Toxicity Profile

- Nephrotoxicity: N-(3,5-Dichlorophenyl)succinimide (NDPS) induces severe proximal tubule damage in rats at 5000 ppm, leading to interstitial nephritis .

- Metabolic Effects : NDPS metabolites (e.g., 2-hydroxysuccinamic acid) exacerbate toxicity, which can be mitigated by antioxidants like buthionine sulfoximine .

Biological Activity

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is a compound of interest due to its unique chemical structure and potential biological activities. This compound features both nitro and chlorophenyl groups, which contribute to its diverse interactions with biological systems. Research has indicated its potential applications in antimicrobial and anticancer therapies, making it a significant subject of study in medicinal chemistry.

The compound's molecular formula is . Its structure includes:

- Two chlorine atoms on the phenyl ring.

- Two nitro groups at the 3 and 5 positions on the benzamide moiety.

The biological activity of N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox reactions involving its nitro groups. These ROS can lead to oxidative stress in cells, damaging cellular components such as DNA and proteins. Additionally, the compound may inhibit specific enzymes or proteins involved in critical cellular processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that derivatives of 3,5-dinitrobenzoic acid exhibit significant antifungal properties. For instance, studies have shown that certain derivatives possess Minimum Inhibitory Concentrations (MIC) against various Candida species:

- Ethyl 3,5-dinitrobenzoate : MIC against Candida albicans was found to be 125 µg/mL.

- Propyl 3,5-dinitrobenzoate : Exhibited similar activity with MIC values ranging from 100 to 500 µg/mL across different strains .

Anticancer Activity

In vitro studies have indicated that N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide may have cytotoxic effects against various cancer cell lines. For example:

- The compound demonstrated notable cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HCT116) with IC50 values in the nanomolar range .

Case Study 1: Antifungal Efficacy

A study conducted by Nascimento and Ferreira evaluated a series of dinitrobenzamide derivatives for their antifungal activity against Candida species. The results indicated that compounds with similar structural features to N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide exhibited strong antifungal activity through mechanisms involving disruption of fungal cell membranes and interference with ergosterol synthesis .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of related compounds. The study found that derivatives similar to N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide showed significant cytotoxicity against various tumor cell lines. The mechanism was linked to ROS generation leading to apoptosis in cancer cells .

Comparative Analysis

To understand the unique properties of N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide relative to similar compounds, a comparison is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)-3,5-Dinitrobenzamide | Moderate (MIC < 500 µg/mL) | High (IC50 < 100 nM) | Dual nitro groups enhance ROS production |

| Ethyl 3,5-Dinitrobenzoate | High (MIC = 125 µg/mL) | Moderate | Ester group influences solubility |

| Propyl 3,5-Dinitrobenzoate | High (MIC = 100 µg/mL) | Moderate | Short alkyl side chain enhances activity |

Q & A

Q. What are the established synthetic routes for N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic acyl substitution. A typical method involves reacting 3,5-dinitrobenzoyl chloride with 3,4-dichloroaniline in tetrahydrofuran (THF) under reflux (2–4 hours). Post-reaction, the product is purified via recrystallization using methanol/THF/ethyl acetate (1:1:1). Yield optimization requires stoichiometric control, anhydrous conditions, and inert atmospheres to minimize hydrolysis of the acyl chloride intermediate .

Q. Which analytical techniques are critical for characterizing structural and electronic properties?

- X-ray crystallography : Resolves bond lengths, dihedral angles between aromatic rings (e.g., 7.78° deviation observed in analogous dinitrobenzamides) and nitro group orientations .

- Voltammetry : Electrochemical profiling using modified carbon nanotube paste electrodes reveals redox behavior, with peak separations enabling simultaneous detection of analytes in mixtures (e.g., ascorbic acid, acetaminophen) .

- NMR/FT-IR : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹) and monitors reaction progress.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from impurities, assay variability, or structural analogs misattributed to the parent compound. Mitigation strategies include:

- Purity validation : Use HPLC-MS (>95% purity threshold) and elemental analysis.

- Standardized assays : Replicate studies under controlled conditions (e.g., Mycobacterium tuberculosis H37Rv MIC assays for antitubercular activity) .

- Computational validation : Compare molecular docking results (e.g., binding affinity to Mtb enzymes) with experimental IC₅₀ values to identify outliers .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to model binding modes. For example:

Q. How can electrochemical sensors leverage this compound’s redox properties for analytical applications?

The nitro groups enable redox-mediated detection. Example applications:

- Modified electrodes : Incorporate into carbon nanotube paste electrodes for simultaneous detection of biomolecules (e.g., ascorbic acid, LOD ≈ 0.03 µmol L⁻¹) .

- pH optimization : Use phosphate buffer (pH 7.0) to stabilize oxidation peaks and enhance sensitivity .

Q. What strategies improve synthetic yield and scalability for derivatives?

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity of intermediates.

- Catalysis : Lewis acids (e.g., AlCl₃) accelerate acylation steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 2 hours to 20 minutes) while maintaining >80% yield .

Data Gaps and Future Directions

- Thermodynamic properties : Melting/boiling points and solubility data are inconsistently reported. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended for standardization .

- Biological mechanisms : Limited data on biochemical pathways (e.g., nitroreductase activation) warrant proteomic and metabolomic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.